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Compound of Interest

Compound Name: BPI-9016M

Cat. No.: B1192325

For researchers, scientists, and drug development professionals, this guide provides a
comprehensive comparison of the c-Met inhibitor BPI1-9016M with other notable alternatives for
the treatment of c-Met overexpressing tumors. This document synthesizes preclinical and
clinical data to offer an objective overview of their performance, supported by detailed
experimental methodologies and visual representations of key biological pathways and
workflows.

Mechanism of Action

BPI-9016M is an orally available small-molecule inhibitor that targets both the c-Met receptor
tyrosine kinase and AXL. The c-Met signaling pathway, when aberrantly activated through
overexpression, amplification, or mutations, plays a crucial role in tumor cell proliferation,
survival, migration, and invasion. By inhibiting c-Met, BPI-9016M aims to disrupt these
oncogenic processes.

In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of BPI-
9016M and comparator c-Met inhibitors in various cancer cell lines. Lower IC50 values indicate
greater potency.
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Drug Cell Line Cancer Type c-Met Status IC50 (nM)
Lung High c-Met
BPI-9016M A549 ] _ 5300
Adenocarcinoma  expression
Lung High c-Met
H1299 _ _ ~10000
Adenocarcinoma  expression
o Gastric c-Met
Capmatinib SNU-5 ) L ~1
Carcinoma Amplification
) c-Met
S114 Glioblastoma o ~1
Amplification
Lung c-Met
H441 _ o ~4
Adenocarcinoma  Amplification
c-Met
U-87 MG Glioblastoma o ~4
Amplification
Ba/F3 Pro-B METex14 0.6
o Lung Squamous c-Met
Tepotinib EBC-1 ) o 9
Cell Carcinoma Amplification
Gastric c-Met
MKN-45 _ o <1
Carcinoma Amplification
Gastric METex14, c-Met
Hs746T _ o 25
Carcinoma Amplification
Lung )
A549 ) HGF-stimulated 6
Adenocarcinoma
Savolitinib - - c-Met 5
- - phospho-Met 3
Lung c-Met
H1993 ) o 4.2
Adenocarcinoma  Amplification
Lung Squamous c-Met
EBC-1 _ o 2.14
Cell Carcinoma Amplification
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Glesatinib - - Wild-type MET 19

In Vivo Preclinical Efficacy

This table presents the tumor growth inhibition (TGI) data from xenograft models treated with
BPI-9016M and comparator drugs.

Drug Xenograft Model Cancer Type Efficacy Metric
Lung Adenocarcinoma )
BPI-9016M POX1 Lung Adenocarcinoma  82.5% TGl

Lung Adenocarcinoma

Lung Adenocarcinoma  79.4% TGl
PDX2

Lung Adenocarcinoma )
Lung Adenocarcinoma  68.8% TGl

PDX3
Savolitinib U87MG Glioblastoma Dose-dependent TGI
Capmatinib U-87 MG Glioblastoma 76% TGI at 3 mg/kg

Clinical Efficacy

The following tables summarize key efficacy endpoints from clinical trials of BPI-9016M and its
comparators in patients with c-Met altered tumors.

BPI-9016M (Phase Ib Study in NSCLC)[1]

Patient Population Dosage ORR DCR
c-Met Overexpression

600 mg QD 1/34 (2.9%)
(Part A)
METex14 (Part B) - - 75.0%
All Patients 2.6% 42.1%

Capmatinib (GEOMETRY mono-1, Phase Il in METex14 NSCLC)[2][3][4][5]
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. . Median DOR Median PFS
Patient Population ORR
(months) (months)
Treatment-naive 68% 12.6 12.4
Previously treated 41% 9.7 5.4
Tepotinib (VISION, Phase Il in METex14 NSCLC)[6]
. . Median DOR Median PFS
Patient Population ORR
(months) (months)
Combined Biopsy 46% 11.1 8.5
Liquid Biopsy 48% 9.9 8.5
Tissue Biopsy 50% 15.7 11.0

Savolitinib (VIKTORY, Phase Il in MET-amplified Gastric Cancer)[7][8][9]

Patient Population ORR

MET Amplification 50%

Glesatinib (Phase Il in MET-altered NSCLC)

Patient Population ORR

METex14 (Tumor) 10.7%
METex14 (ctDNA) 25.0%
MET Amplification (Tumor) 15.0%

Experimental Protocols

Preclinical In Vivo Xenograft Study (BPI-9016M)
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e Animal Model: Patient-derived xenografts (PDX) from lung adenocarcinoma were
established in NOD/SCID mice.

e Treatment: Mice were treated with BPI-9016M or a vehicle control.

e Assessment: Tumor growth was monitored, and at the end of the study, tumors were
harvested for immunohistochemistry and Western blot analysis to determine the expression
of c-Met and downstream signaling molecules.

GEOMETRY mono-1 Clinical Trial (Capmatinib)[2][3][4]
[51[10]

o Study Design: A phase 2, multi-cohort, open-label study.

o Patient Population: Adult patients with stage IlIB/IV non-small cell lung cancer (NSCLC) with
MET exon 14 skipping mutations, who were ALK and EGFR wild-type.

o Treatment: Capmatinib was administered orally at 400 mg twice daily.

e Primary Endpoint: Overall Response Rate (ORR) assessed by a blinded independent review
committee (BIRC) according to RECIST v1.1.

o Key Secondary Endpoint: Duration of Response (DOR) assessed by BIRC.

VISION Clinical Trial (Tepotinib)[6][11][12][13]

o Study Design: A phase 2, open-label, single-arm, multi-cohort study.

» Patient Population: Patients with advanced or metastatic NSCLC with MET exon 14 skipping
mutations identified by liquid or tissue biopsy.

o Treatment: Tepotinib was administered orally at 500 mg once daily.

e Primary Endpoint: Objective Response Rate (ORR) by independent review in patients with at
least 9 months of follow-up.

e Secondary Endpoints: Investigator-assessed ORR, Duration of Response (DOR),
Progression-Free Survival (PFS), and Overall Survival (OS).
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Caption: The c-Met signaling pathway and points of inhibition.
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Caption: A typical preclinical and clinical workflow for evaluating c-Met inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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